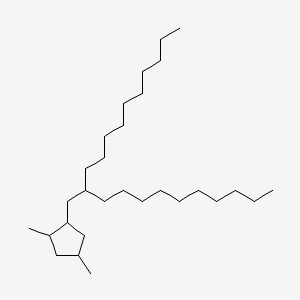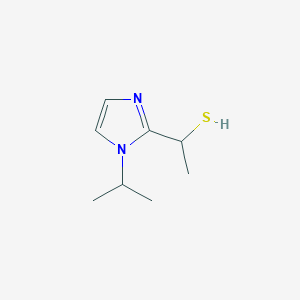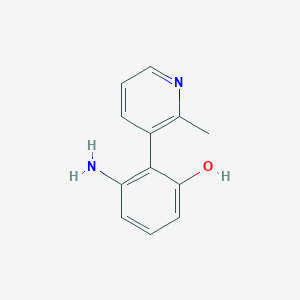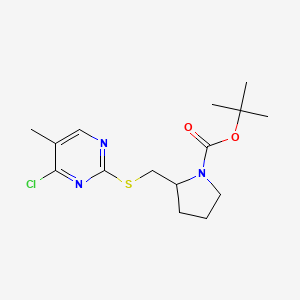![molecular formula C16H20ClNO2 B13948286 Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro[3.4]octane core, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The presence of a benzyl group and a chloromethyl group further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate typically involves multiple steps One common approach is to start with the formation of the spiro[34]octane core, which can be achieved through a cyclization reactionThe chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
Applications De Recherche Scientifique
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism by which Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spiro[3.4]octane core but with two nitrogen atoms incorporated into the structure.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: This compound features a benzyl group and a sulfonyl-protected aziridine ring.
Uniqueness
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a chloromethyl group and a spiro[3.4]octane core. This combination of structural features provides a high degree of chemical reactivity and versatility, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H20ClNO2 |
|---|---|
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H20ClNO2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Clé InChI |
LPCQTKBHVAWPLH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)CCl)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)


![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)

![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)




![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)


